1-Benzylpyrrolidine-3-sulfonyl fluoride
Overview
Description
1-Benzylpyrrolidine-3-sulfonyl fluoride is a chemical compound with the molecular formula C₁₁H₁₄FNO₂S and a molecular weight of 243.3 g/mol . This compound is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further substituted with a sulfonyl fluoride group.
Preparation Methods
The synthesis of 1-Benzylpyrrolidine-3-sulfonyl fluoride typically involves the reaction of pyrrolidine derivatives with sulfonyl fluoride reagents under controlled conditions. One common method includes the reaction of 1-benzylpyrrolidine with a sulfonyl fluoride source in the presence of a base, such as triethylamine, to facilitate the substitution reaction . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency .
Chemical Reactions Analysis
1-Benzylpyrrolidine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water or aqueous solutions, the sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzylpyrrolidine-3-sulfonyl fluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzylpyrrolidine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity . This interaction is often irreversible, making it a potent inhibitor for certain classes of enzymes . The pathways involved in its mechanism of action depend on the specific enzyme and the biological context in which it is used.
Comparison with Similar Compounds
1-Benzylpyrrolidine-3-sulfonyl fluoride can be compared with other sulfonyl fluoride compounds, such as:
1-Benzylpyrrolidine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
1-Benzylpyrrolidine-3-sulfonic Acid: Formed by the hydrolysis of this compound.
1-Benzylpyrrolidine-3-sulfonyl Chloride: Another related compound with a sulfonyl chloride group, used in different synthetic applications.
The uniqueness of this compound lies in its specific reactivity due to the presence of the sulfonyl fluoride group, which makes it a valuable reagent in both research and industrial applications .
Properties
IUPAC Name |
1-benzylpyrrolidine-3-sulfonyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2S/c12-16(14,15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLJEZPHJZQPIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)F)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901242614 | |
Record name | 1-(Phenylmethyl)-3-pyrrolidinesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901242614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193388-44-1 | |
Record name | 1-(Phenylmethyl)-3-pyrrolidinesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Phenylmethyl)-3-pyrrolidinesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901242614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.